3-(4-Ethylphenyl)propanal
CAS No.: 104175-15-7
Cat. No.: VC20748611
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104175-15-7 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 3-(4-ethylphenyl)propanal |
| Standard InChI | InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 |
| Standard InChI Key | PKMBYEGYTBWRIO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)CCC=O |
| Canonical SMILES | CCC1=CC=C(C=C1)CCC=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
The chemical structure of 3-(4-Ethylphenyl)propanal consists of a phenyl ring with an ethyl group substituted at the para position. This aromatic core is connected to a propyl chain that terminates with an aldehyde group. The presence of the aldehyde group (-CHO) is particularly significant as it serves as a reactive site for numerous chemical transformations, including oxidation and reduction reactions. The ethyl group at the para position of the phenyl ring influences the electronic distribution within the molecule, affecting its reactivity and physical properties.
The structural arrangement of 3-(4-Ethylphenyl)propanal places it within a family of related compounds that includes 3-(4-Ethylphenyl)-2-methylpropanal and 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone) . These compounds share similar structural backbones but differ in substitution patterns, resulting in unique physical and chemical properties for each compound.
Physical and Chemical Properties
Synthesis Methods
Laboratory Synthesis Routes
The synthesis of 3-(4-Ethylphenyl)propanal can be accomplished through several laboratory methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene, followed by a formylation reaction to introduce the aldehyde group. The Gattermann-Koch reaction represents one possible formylation method, utilizing carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.
Another synthetic approach might involve the reaction of 4-ethylbenzaldehyde with appropriate reagents to extend the carbon chain and form the propyl linkage before the aldehyde group. This method would require careful control of reaction conditions to ensure selectivity for the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Ethylphenyl)propanal often employs catalytic processes to maximize yield and purity. Catalysts such as aluminum chloride or other Lewis acids are frequently utilized to facilitate the Friedel-Crafts alkylation and subsequent formylation reactions. The industrial synthesis may also incorporate continuous flow reactors to ensure consistent product quality and improve process efficiency.
By comparison, related compounds such as Floralozone (3-(4-Ethylphenyl)-2,2-dimethylpropanal) are synthesized through methods involving propanal addition, as documented in patent literature and synthetic journals . While these approaches differ in specific reagents and conditions, they share fundamental principles that can inform the industrial production of 3-(4-Ethylphenyl)propanal.
Chemical Reactivity
Oxidation Reactions
3-(4-Ethylphenyl)propanal undergoes oxidation reactions characteristic of aldehydes. When treated with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), the aldehyde group is converted to a carboxylic acid, resulting in the formation of 3-(4-ethylphenyl)propanoic acid. This transformation represents an important pathway for the functionalization of the molecule and can be utilized in the preparation of derivatives with distinct properties.
The oxidation reactions typically proceed under acidic conditions and require careful control of temperature and reagent concentrations to optimize yield and selectivity. The resulting carboxylic acid derivatives offer additional reactivity options and potential applications that differ from those of the parent aldehyde.
Reduction Reactions
Reduction of 3-(4-Ethylphenyl)propanal can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions convert the aldehyde group to a primary alcohol, producing 3-(4-ethylphenyl)propanol. The reduction process typically occurs readily under mild conditions due to the relatively high reactivity of the aldehyde functional group.
The resulting alcohol exhibits different chemical and physical properties compared to the parent aldehyde, including altered solubility, reactivity, and odor characteristics. This transformation provides access to a broader range of derivative compounds and expands the potential applications of 3-(4-Ethylphenyl)propanal in various chemical processes.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of 3-(4-Ethylphenyl)propanal can participate in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation. These reactions introduce additional functional groups to the aromatic ring, further diversifying the molecular structure and properties.
The presence of the ethyl group at the para position influences the reactivity and regioselectivity of these substitution reactions. As an electron-donating group, the ethyl substituent activates the aromatic ring toward electrophilic attack and directs incoming substituents primarily to the ortho positions. This reactivity pattern provides opportunities for the preparation of highly functionalized derivatives with tailored properties.
Applications and Uses
Fragrance and Flavor Industry
Based on its aromatic properties, 3-(4-Ethylphenyl)propanal likely finds significant applications in the fragrance and flavor industry. The compound contributes flavors reminiscent of balsam, chocolate, and cinnamon, making it valuable in food and beverage formulations. Its structural similarity to known fragrance ingredients suggests its potential utility in perfumery and cosmetic applications.
Similar compounds like Floralozone (3-(4-Ethylphenyl)-2,2-dimethylpropanal) are documented odorants used in antiperspirants , indicating that 3-(4-Ethylphenyl)propanal might possess comparable applications in personal care products. The specific olfactory profile of the compound would determine its exact applications within these industries.
Chemical Intermediate
Beyond direct applications in fragrance and flavor contexts, 3-(4-Ethylphenyl)propanal serves as a valuable chemical intermediate in the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modification, enabling the preparation of diverse derivatives with specialized properties.
The aldehyde functionality, in particular, offers versatile reactivity that can be exploited in the construction of more complex molecular architectures. Through condensation reactions, reductions, oxidations, and other transformations, 3-(4-Ethylphenyl)propanal can contribute to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Future Research Directions
Future research on 3-(4-Ethylphenyl)propanal could explore several promising directions. Structure-activity relationship studies could investigate how structural modifications affect its aromatic properties and biological activities. Synthetic methodologies could be developed to improve production efficiency and sustainability, potentially incorporating catalytic systems and green chemistry principles.
Additionally, comprehensive toxicological and environmental impact assessments would provide valuable information regarding the safety profile of 3-(4-Ethylphenyl)propanal and its suitability for various applications. Such studies would contribute to responsible development and utilization of this compound across different industries.
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